N-(4-fluorophenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine
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Overview
Description
(4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydrazino group and a fluoro-phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with 2,4,6-trichloropyrimidine under basic conditions to form the intermediate 4-(4-fluorophenyl)-6-chloropyrimidine. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the hydrazino group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and amines, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein interactions.
Medicine
In medicine, (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
The mechanism of action of (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the fluoro-phenyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine
- (4-Methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine
- (4-Nitro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine
Uniqueness
Compared to similar compounds, (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine exhibits unique properties due to the presence of the fluoro group. This group enhances the compound’s stability and reactivity, making it more effective in various applications. Additionally, the fluoro group can influence the compound’s electronic properties, leading to improved binding interactions with biological targets.
Properties
Molecular Formula |
C11H12FN5 |
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Molecular Weight |
233.24 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H12FN5/c1-7-6-10(17-13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H2,14,15,16,17) |
InChI Key |
WSEREEXTFGBXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)F)NN |
Origin of Product |
United States |
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